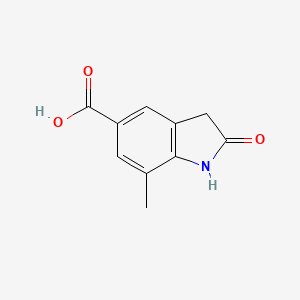

7-Methyl-2-oxoindoline-5-carboxylic acid

説明

2. 製法

合成経路と反応条件

7-メチル-2-オキソインドリン-5-カルボン酸の合成には、通常、フィッシャーインドール合成が用いられます。 この方法では、フェニルヒドラジンとシクロヘキサノンを、メタンスルホン酸などの酸触媒の存在下、メタノール中で還流条件下で反応させます。反応は、ヒドラゾン中間体の生成を経て進行し、インドール環が形成されます。

工業的製造方法

7-メチル-2-オキソインドリン-5-カルボン酸の工業的製造には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。このプロセスは、収率と純度を最適化するために、多くの場合、連続フロー反応器や高度な精製技術が用いられ、最終生成物の均一性と品質が確保されます。

特性

分子式 |

C10H9NO3 |

|---|---|

分子量 |

191.18 g/mol |

IUPAC名 |

7-methyl-2-oxo-1,3-dihydroindole-5-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-5-2-7(10(13)14)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)(H,13,14) |

InChIキー |

OLJLDFMLSGIIEL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1NC(=O)C2)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-oxoindoline-5-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of 7-Methyl-2-oxoindoline-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

化学反応の分析

反応の種類

7-メチル-2-オキソインドリン-5-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、酸化されて対応するキノンを形成する可能性があります。

還元: 還元反応により、ケト基をアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求電子置換反応では、ハロゲンやスルホニルクロリドなどの試薬が、酸性または塩基性条件下で用いられることが多いです。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によりキノンが得られる一方、還元によりアルコールが得られます。置換反応により、さまざまな官能基がインドール環に導入される可能性があり、さまざまな誘導体へとつながります。

科学的研究の応用

7-メチル-2-オキソインドリン-5-カルボン酸には、いくつかの科学研究における応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗がん作用などの潜在的な生物活性を研究されています.

医学: 特にがん細胞を標的にする、薬物開発における潜在的な用途が検討されています.

工業: 染料、顔料、その他の工業用化学品の製造に使用されます。

作用機序

7-メチル-2-オキソインドリン-5-カルボン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。 抗がん活性に関して、この化合物は、プロカスパーゼ-3を活性化することにより、がん細胞のアポトーシスを誘導することが示されています 。この活性化により、重要な細胞タンパク質が切断され、最終的にプログラムされた細胞死が引き起こされます。この化合物は、細胞周期調節やアポトーシス経路に関与する他の分子標的とも相互作用する可能性があります。

類似化合物との比較

類似化合物

- 2-オキソインドリン-3-酢酸

- 2-オキソインドリン-3-カルボン酸

- 5-ブロモ-2-オキソインドリン-3-カルボン酸

比較

他の類似化合物と比較して、7-メチル-2-オキソインドリン-5-カルボン酸は、7位にメチル基が存在することで独特です。この構造的特徴は、その化学反応性や生物活性を影響を与える可能性があります。例えば、メチル基は、化合物の親油性を高め、細胞膜を透過して細胞内標的と相互作用する能力を向上させる可能性があります。

生物活性

7-Methyl-2-oxoindoline-5-carboxylic acid is a bicyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C10H9NO3, and it has a molecular weight of approximately 191.18 g/mol. This compound features both a carbonyl and a carboxylic acid group, contributing to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structure of 7-Methyl-2-oxoindoline-5-carboxylic acid can be represented as follows:

The bicyclic nature of the compound includes an indole moiety, which is common in many biologically active compounds. The presence of functional groups such as the carbonyl and carboxylic acid enhances its reactivity and potential for diverse biological interactions.

Biological Activities

Recent studies have highlighted several significant biological activities associated with 7-Methyl-2-oxoindoline-5-carboxylic acid, including:

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including LNCaP cells, with IC50 values ranging from 1.2 to 3.5 µM .

- In vivo studies using xenograft models indicated a tumor growth rate inhibition (TGRI) of approximately 93% in P388-inoculated mice, suggesting strong anticancer potential .

-

Enzyme Inhibition :

- Interaction studies have shown that 7-Methyl-2-oxoindoline-5-carboxylic acid binds effectively to specific enzymes and receptors, indicating its potential as an enzyme inhibitor.

-

Antimicrobial Properties :

- Preliminary assessments suggest that the compound may also possess antimicrobial activity, although further research is required to elucidate the mechanisms involved.

The mechanism by which 7-Methyl-2-oxoindoline-5-carboxylic acid exerts its biological effects appears to involve multiple pathways:

- Binding Affinity : Molecular docking studies indicate that the compound interacts with key biological targets, potentially disrupting their normal function and leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in targeted cells, contributing to its cytotoxic effects .

Comparative Analysis with Similar Compounds

A comparative analysis of 7-Methyl-2-oxoindoline-5-carboxylic acid with structurally similar compounds reveals unique features that enhance its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Oxoindoline | C9H7NO | Lacks carboxylic acid functionality |

| Methyl 2-Oxoindoline-6-carboxylate | C10H9NO3 | Similar structure but different position of carboxylate |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; different biological activity |

The unique arrangement of functional groups in 7-Methyl-2-oxoindoline-5-carboxylic acid contributes to its distinct biological activities compared to these similar compounds.

Case Studies

- In Vivo Efficacy : A study utilizing HCT116 xenograft models demonstrated that administration of 7-Methyl-2-oxoindoline-5-carboxylic acid at a dose of 170 mg/kg resulted in a T/C ratio close to 60% after treatment, indicating significant tumor growth inhibition .

- Cytotoxicity Profiles : Flow cytometry analyses revealed that treated cancer cells primarily underwent necrosis and late apoptosis, emphasizing the compound's effectiveness in inducing cell death through multiple mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。